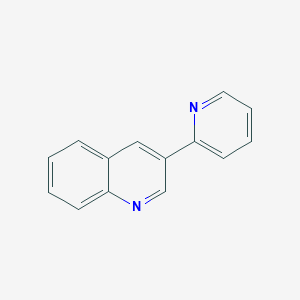
2-ピリジン-3-イルキノリン
説明
3-Pyridin-2-yl-quinoline is a useful research compound. Its molecular formula is C14H10N2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridin-2-yl-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-2-yl-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
除草活性
キノリン誘導体は、除草剤としての潜在的な用途について研究されています。 シンガポール国立大学の研究では、置換された3-(ピリジン-2-イル)フェニルアミノ誘導体の設計と合成について議論されており、これは2-ピリジン-3-イルキノリンにも除草剤としての潜在的な用途があることを示唆しています .
CCR3受容体アンタゴニスト
最近の研究では、キノリン誘導体の構造修飾を用いた、強力なC–Cケモカイン受容体タイプ3(CCR3)受容体アンタゴニストの新しいクラスの設計が強調されています。 これは、2-ピリジン-3-イルキノリンがCCR3関連疾患の治療における潜在的な用途について調査できることを示唆しています .
光起電力
キノリン系有機色素は、第3世代の光起電力に用いられています。 キノリンの電子不足πリンカー特性は、有機色素増感太陽電池での使用に適しており、この分野における2-ピリジン-3-イルキノリンの潜在的な用途を示唆しています .
π共役系の合成
キノリンは、さまざまな研究および産業用途において重要なπ共役系の合成に不可欠です。 2-ピリジン-3-イルキノリンに見られるピリジニル基の存在は、そのような系の電子特性に影響を与える可能性があります .
有機化合物および有機金属化合物の開発
研究は、有機化合物および有機金属化合物にピリジニルおよびキノリニルフラグメントを導入するための方法に焦点を当てています。 これは、2-ピリジン-3-イルキノリンが、さまざまな分野における潜在的な用途を持つ新しい化合物の開発に使用できることを示唆しています .
医薬品化学
キノリンモチーフは、いくつかの薬理活性ヘテロ環化合物に不可欠です。 医薬品化学におけるそのさまざまな用途は、2-ピリジン-3-イルキノリンがその治療の可能性について探求できることを示唆しています .
将来の方向性
The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .
作用機序
Target of Action
The primary target of 3-Pyridin-2-yl-quinoline is the TGF-beta receptor type-1 . This receptor plays a crucial role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, formation, and disassembly of focal adhesions .
Mode of Action
3-Pyridin-2-yl-quinoline interacts with its target, the TGF-beta receptor type-1, by binding to it . This interaction can lead to changes in the receptor’s function, potentially influencing cellular processes such as signal transduction and the regulation of cyclic nucleotides .
Biochemical Pathways
It is known that the compound can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability
Result of Action
It has been suggested that the compound may have antitumor properties, as it has been shown to inhibit tumor growth in both in vitro and in vivo studies .
生化学分析
Biochemical Properties
3-Pyridin-2-yl-quinoline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction . Additionally, 3-Pyridin-2-yl-quinoline has been shown to bind to certain proteins, altering their conformation and, consequently, their biological activity .
Cellular Effects
The effects of 3-Pyridin-2-yl-quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, 3-Pyridin-2-yl-quinoline can alter gene expression profiles by binding to transcription factors and influencing their activity . This modulation of gene expression can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-Pyridin-2-yl-quinoline exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . Additionally, 3-Pyridin-2-yl-quinoline has been shown to influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions can lead to significant changes in cellular function and overall biological activity.
Temporal Effects in Laboratory Settings
The effects of 3-Pyridin-2-yl-quinoline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-Pyridin-2-yl-quinoline can result in cumulative effects on cellular function. For example, prolonged exposure has been associated with increased oxidative stress and subsequent cellular damage . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of 3-Pyridin-2-yl-quinoline.
Dosage Effects in Animal Models
The effects of 3-Pyridin-2-yl-quinoline vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, 3-Pyridin-2-yl-quinoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications of 3-Pyridin-2-yl-quinoline.
Metabolic Pathways
3-Pyridin-2-yl-quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, 3-Pyridin-2-yl-quinoline can affect the activity of metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 3-Pyridin-2-yl-quinoline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its transport across cellular membranes . Additionally, 3-Pyridin-2-yl-quinoline can bind to serum albumin, influencing its distribution and accumulation within tissues . These interactions play a critical role in determining the bioavailability and overall efficacy of 3-Pyridin-2-yl-quinoline.
Subcellular Localization
The subcellular localization of 3-Pyridin-2-yl-quinoline is an important factor in its activity and function. This compound has been found to localize primarily within the cytoplasm and nucleus of cells . Within the cytoplasm, it can interact with various cytoplasmic proteins and enzymes, influencing their activity. In the nucleus, 3-Pyridin-2-yl-quinoline can bind to DNA and transcription factors, affecting gene expression and cellular function. These localization patterns are often directed by specific targeting signals or post-translational modifications that guide 3-Pyridin-2-yl-quinoline to its site of action.
特性
IUPAC Name |
3-pyridin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFREVCMKPUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


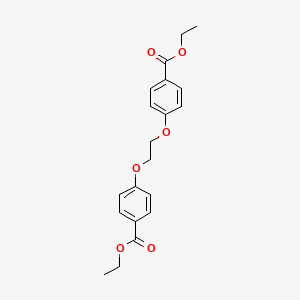

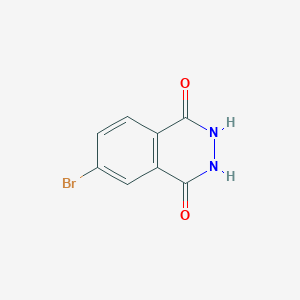
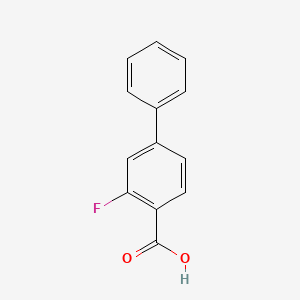
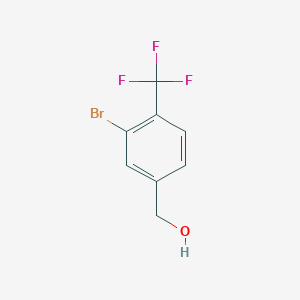
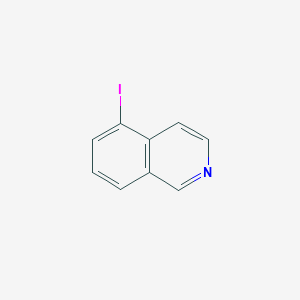

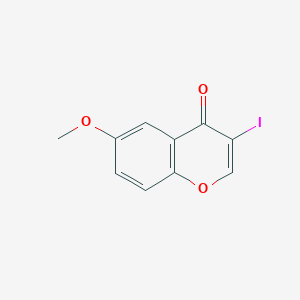
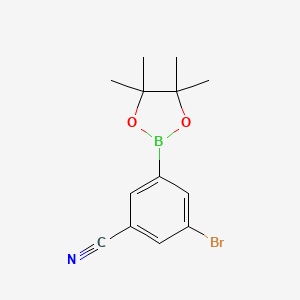
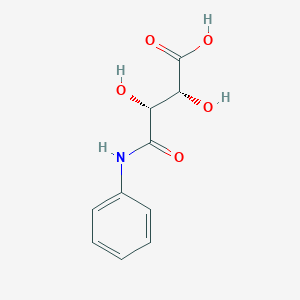
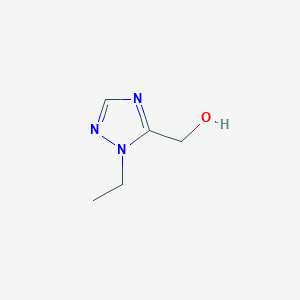
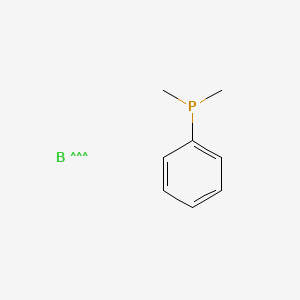
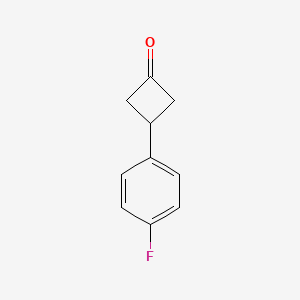
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
